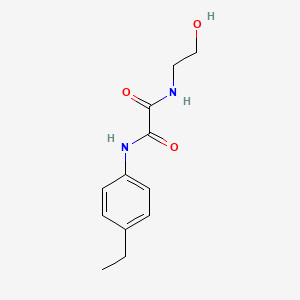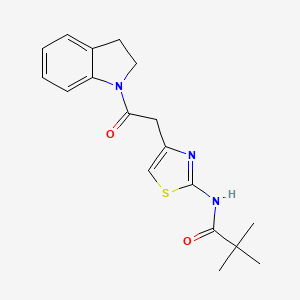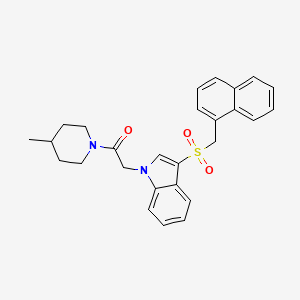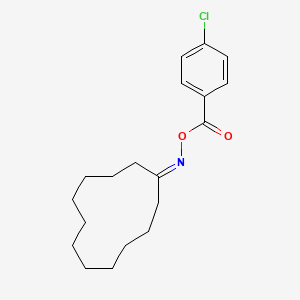![molecular formula C12H15N3O B2990274 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2175978-91-1](/img/structure/B2990274.png)
2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.
作用機序
Target of Action
It’s worth noting that pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have shown antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Pyridine-containing compounds have been known to exhibit a diverse range of medicinal applications due to their ability to interact with a wide range of receptor targets .
Biochemical Pathways
Pyridine derivatives have been known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
生化学分析
Biochemical Properties
Pyridine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory effects . The interactions of 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine with enzymes, proteins, and other biomolecules would need to be investigated in future studies.
Cellular Effects
Pyridine derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a multi-step process involving alkylation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis methods have been explored to enhance the efficiency and scalability of the production process . These methods often employ catalysts and controlled reaction environments to achieve the desired product.
化学反応の分析
Types of Reactions
2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic properties.
類似化合物との比較
Similar Compounds
2-(Cyclobutylmethoxy)pyridine: Shares the cyclobutylmethoxy group but lacks the imidazo ring.
3-Methylimidazo[4,5-b]pyridine: Contains the imidazo-pyridine core but lacks the cyclobutylmethoxy group.
Uniqueness
2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the cyclobutylmethoxy group and the fused imidazo-pyridine ring system enhances its potential for diverse applications .
特性
IUPAC Name |
2-(cyclobutylmethoxy)-3-methylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-11-10(6-3-7-13-11)14-12(15)16-8-9-4-2-5-9/h3,6-7,9H,2,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIMMVAYICUZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OCC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2990196.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990198.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2990200.png)

![2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990204.png)
![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)
![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)
![N-(2,3-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2990210.png)
![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)

